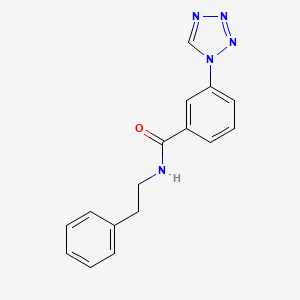

N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Significance of Benzamide (B126) and Tetrazole Scaffolds in Medicinal Chemistry

The benzamide and tetrazole moieties are independently recognized as "privileged scaffolds" in drug design, owing to their presence in a wide array of biologically active compounds.

The benzamide scaffold, an amide derivative of benzoic acid, is a cornerstone in medicinal chemistry. wikipedia.org Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.com The amide bond is a critical structural feature in many pharmaceutical agents, contributing to their stability and ability to form crucial hydrogen bond interactions with biological targets. researchgate.net This versatility has made the benzamide core a frequent choice for the development of new therapeutic candidates targeting enzymes and receptors. researchgate.netnih.gov

| Compound Name | Therapeutic Application |

|---|---|

| Remoxipride | Antipsychotic |

| Sulpiride | Antipsychotic, Antidepressant |

| Amisulpride | Antipsychotic |

| Imatinib | Anticancer (Tyrosine kinase inhibitor) wikipedia.org |

| Entinostat | Anticancer (HDAC inhibitor) wikipedia.org |

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is another vital pharmacophore. hilarispublisher.comrdd.edu.iq A key feature of the tetrazole group is its role as a bioisostere for the carboxylic acid group. hilarispublisher.com This substitution can enhance a molecule's metabolic stability and lipophilicity, thereby improving its pharmacokinetic profile and bioavailability. hilarispublisher.com The tetrazole moiety is found in over 20 marketed drugs, demonstrating a broad range of biological activities, including antihypertensive, anticancer, antibacterial, and antiviral effects. researchgate.netacs.org Its ability to participate in hydrogen bonding and coordinate with metal ions also contributes to its utility in drug design. acs.org

| Compound Name | Therapeutic Application |

|---|---|

| Losartan | Antihypertensive |

| Valsartan | Antihypertensive |

| Cefazolin | Antibiotic |

| Pemetrexed | Anticancer |

| Zafirlukast | Antiasthmatic |

Overview of the Chemical Compound's Structural Framework

N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound constructed from three primary molecular fragments linked together.

N-(2-phenylethyl) group: This portion of the molecule, also known as the phenethylamine (B48288) moiety, is connected to the nitrogen atom of the amide group.

Benzamide Core: This central scaffold consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom, forming the characteristic amide linkage (-CO-NH-).

3-(1H-tetrazol-1-yl) substituent: A 1H-tetrazole ring is attached to the 3rd position (meta-position) of the central benzene ring.

The molecule's architecture combines the rigidity of the aromatic rings with the flexibility of the ethyl linker and the hydrogen-bonding capabilities of the amide and tetrazole groups. This structural arrangement provides a framework for potential interactions with various biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N5O |

| Molecular Weight | 293.32 g/mol |

| General Appearance | Expected to be a solid at room temperature |

| Key Functional Groups | Amide, Phenyl, Tetrazole |

Research Context and Academic Relevance of the Chemical Compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its academic relevance can be inferred from studies on structurally analogous compounds. The combination of its constituent parts places it at the intersection of several active areas of drug discovery.

Research into related 3-(1H-tetrazol-1-yl)benzamide derivatives has shown promise. For instance, a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were designed and synthesized as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia and gout. nih.gov This highlights the potential of the 3-(1H-tetrazol-1-yl)benzamide core to serve as a scaffold for developing enzyme inhibitors.

Similarly, derivatives of N-phenethylbenzamide have been investigated for various therapeutic applications. A library of these compounds was evaluated for the ability to inhibit the aggregation of amyloid-beta (Aβ42), a key pathological process in Alzheimer's disease. researchgate.net Certain N-phenethylbenzamide derivatives isolated from natural sources have also demonstrated significant antimicrobial activity against various Gram-positive bacteria. nih.govtandfonline.com Furthermore, substituted N-(phenethyl)benzamide derivatives have been explored for the treatment of metabolic disorders like type 2 diabetes and dyslipidemias, as well as for inflammatory conditions. google.com

The academic relevance of this compound, therefore, lies in its potential as a novel chemical probe or therapeutic lead. The strategic combination of the benzamide and tetrazole scaffolds, along with the phenethyl group, creates a unique chemical entity that warrants investigation for a range of biological activities, including but not limited to enzyme inhibition, neuroprotection, and antimicrobial effects. Its study could contribute valuable structure-activity relationship (SAR) data to the broader fields of medicinal chemistry and chemical biology.

Properties

IUPAC Name |

N-(2-phenylethyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(17-10-9-13-5-2-1-3-6-13)14-7-4-8-15(11-14)21-12-18-19-20-21/h1-8,11-12H,9-10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCWDVYBENAZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Phenylethyl 3 1h Tetrazol 1 Yl Benzamide and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide, reveals several logical disconnections. The most apparent disconnection is at the amide bond (C-N bond), which is a common and reliable bond-forming reaction. This leads to two primary precursors: 3-(1H-tetrazol-1-yl)benzoic acid and phenylethylamine .

A further disconnection can be envisioned for the tetrazole-containing precursor, 3-(1H-tetrazol-1-yl)benzoic acid. The tetrazole ring is most commonly synthesized via a [3+2] cycloaddition reaction. This retrosynthetic step involves breaking the C-N and N-N bonds of the tetrazole ring, leading back to a nitrile-containing precursor, 3-cyanobenzoic acid , and an azide source, such as sodium azide.

Therefore, the key precursors identified through this analysis are:

3-Cyanobenzoic acid: A commercially available starting material for the formation of the tetrazole ring.

Phenylethylamine: A readily available amine for the formation of the amide bond.

Sodium azide: A common reagent for the introduction of the nitrogen atoms required for the tetrazole ring.

Alternatively, the amide bond could be formed first, followed by the construction of the tetrazole ring. In this pathway, 3-cyanobenzoic acid would first be coupled with phenylethylamine to yield N-(2-phenylethyl)-3-cyanobenzamide. This intermediate would then undergo cycloaddition with an azide source to form the final product. The choice of synthetic route often depends on the compatibility of functional groups with the reaction conditions of each step.

Conventional Synthetic Routes to the Benzamide (B126) Core

The formation of the benzamide core is a pivotal step in the synthesis of the target molecule. This involves the creation of an amide bond between a carboxylic acid derivative and an amine. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.

Several well-established strategies exist for the formation of amide bonds, which can be broadly categorized into two main approaches: conversion of the carboxylic acid to a more reactive intermediate, and the use of coupling reagents that facilitate the reaction in one pot.

One common method is the conversion of the carboxylic acid to an acyl chloride . For instance, 3-(1H-tetrazol-1-yl)benzoic acid can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-(1H-tetrazol-1-yl)benzoyl chloride. This intermediate then readily reacts with phenylethylamine, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, a wide array of coupling reagents have been developed to promote the direct condensation of carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid in situ to form a reactive species that is susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. The choice of reagent can be critical to achieving high yields and minimizing side reactions. hepatochem.com

| Coupling Reagent Class | Examples | General Mechanism | Notes |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. | DCC can lead to the formation of a poorly soluble dicyclohexylurea byproduct. peptide.com EDC is often preferred due to the water-solubility of its urea byproduct. Additives like HOBt (Hydroxybenzotriazole) are often used to suppress racemization and improve efficiency. hepatochem.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Activates the carboxyl group, forming a reactive phosphonium ester. | These reagents are highly efficient but can be more expensive. PyAOP is particularly effective for sterically hindered couplings. peptide.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms a reactive aminium/uronium ester intermediate. | HATU is known for its high reactivity and ability to minimize epimerization in chiral substrates. peptide.com These reactions are typically run in the presence of a base like DIEA (N,N-Diisopropylethylamine). |

A specific protocol for synthesizing N-(2-phenylethyl)benzamide involves the use of n-propane-phosphonic acid anhydride as a coupling agent in methylene chloride with N-ethyl morpholine as the base, yielding the product after workup. prepchem.com Another method describes the reaction of phenethylamine (B48288) with benzoyl chloride in an aqueous solution with an alkali metal hydroxide, which simplifies the post-reaction workup as the product precipitates from water. google.com

Strategies for Tetrazole Ring Introduction

The tetrazole ring is a key functional group in the target molecule and is typically introduced using cycloaddition chemistry. Tetrazoles are often considered bioisosteres of carboxylic acids in medicinal chemistry. thieme-connect.comresearchgate.net The most prevalent method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide anion with an organic nitrile. tandfonline.comnih.gov

The reaction between an organic nitrile, such as a 3-cyanobenzamide or 3-cyanobenzoic acid derivative, and an azide source like sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) is the cornerstone of tetrazole synthesis. This reaction often requires a catalyst to proceed at a reasonable rate and under safe conditions, as the use of hydrazoic acid (HN₃) is hazardous. thieme-connect.comnih.gov A variety of catalytic systems have been developed to facilitate this transformation.

Catalysts for the cycloaddition can be broadly classified as Lewis acids or proton sources. Lewis acidic catalysts, such as zinc, cobalt, or copper salts, are thought to activate the nitrile group towards nucleophilic attack by the azide. nih.govacs.org Heterogeneous catalysts have also gained prominence due to their ease of separation and recyclability. nih.govrsc.org

| Catalyst Type | Examples | Typical Solvents | Reaction Conditions | Yields |

| Amine Salts | Triethylammonium chloride, Pyridine hydrochloride | DMF, Toluene | 110-130 °C | Good to Excellent tandfonline.comacs.org |

| Lewis Acids (Homogeneous) | ZnCl₂, ZnBr₂, Co(II) complexes | DMF, DMSO, Water | 100-150 °C | Good to Excellent nih.govacs.org |

| Lewis Acids (Heterogeneous) | ZnO, Cu₂O, FeCl₃-SiO₂, Silica Sulfuric Acid | DMF, Water, Ethanol | 110-140 °C (Conventional or Microwave) | High to Quantitative nih.govrsc.org |

| Nanocatalysts | Co–Ni/Fe₃O₄@MMSHS | Ethanol, Water | Mild conditions, short reaction times | Up to 98% rsc.org |

For the synthesis of the precursor 3-(1H-tetrazol-5-yl)benzoic acid , a reported method involves heating 3-cyanobenzoic acid with cadmium nitrate in water in a sealed autoclave, followed by treatment with Na₂S and acidification to yield the product. nih.govdoaj.org

Incorporation of the Phenylethyl Moiety

The phenylethyl group is introduced via the amidation reaction with phenylethylamine. As outlined in the retrosynthetic analysis (Section 2.1) and amide bond formation strategies (Section 2.2.1), this can be achieved at two different stages of the synthesis.

Route A: Amidation after Tetrazole Formation In this approach, the fully formed 3-(1H-tetrazol-1-yl)benzoic acid is activated and then reacted with phenylethylamine.

Step 1 (Activation): 3-(1H-tetrazol-1-yl)benzoic acid is converted to its acyl chloride using SOCl₂ or activated in situ with a coupling reagent (e.g., HATU, PyBOP).

Step 2 (Coupling): The activated acid is then treated with phenylethylamine in the presence of a suitable base (e.g., Et₃N, DIEA) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to afford this compound.

Route B: Amidation before Tetrazole Formation This route involves first coupling 3-cyanobenzoic acid with phenylethylamine to form the intermediate N-(2-phenylethyl)-3-cyanobenzamide.

Step 1 (Amidation): 3-cyanobenzoic acid is coupled with phenylethylamine using standard amide bond formation techniques to yield N-(2-phenylethyl)-3-cyanobenzamide.

Step 2 (Cycloaddition): The nitrile group of the resulting benzamide is then converted to the tetrazole ring by reacting it with sodium azide, typically with a catalyst as described in Section 2.3.1.

The choice between these routes depends on factors like substrate stability and potential side reactions. For instance, the conditions required for tetrazole formation (e.g., high temperatures, Lewis acids) might not be compatible with the amide bond in some cases, making Route A preferable.

Development of Novel and Efficient Synthetic Protocols

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of complex molecules like this compound. These advancements often involve one-pot procedures, novel catalytic systems, and green chemistry principles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. thieme-connect.com Both the amide bond formation and the [3+2] cycloaddition for tetrazole synthesis can be effectively promoted by microwave heating. For example, the transformation of nitriles into 5-substituted 1H-tetrazoles in DMF is significantly accelerated under microwave irradiation. thieme-connect.com

Green Catalysis: The development of recyclable and non-toxic catalysts is a key area of modern synthetic chemistry. For tetrazole synthesis, heterogeneous catalysts like silica sulfuric acid or magnetic nanoparticles (e.g., Co–Ni/Fe₃O₄@MMSHS) offer advantages such as easy separation from the reaction mixture and the ability to be reused for multiple reaction cycles. nih.govrsc.org For amide bond formation, catalyst systems like diatomite earth immobilized ionic liquids have been developed for the direct condensation of carboxylic acids and amines under ultrasonic irradiation, representing a greener alternative to traditional coupling reagents. researchgate.net

These novel protocols offer promising avenues for the efficient and sustainable synthesis of this compound and its derivatives, aligning with the principles of modern process chemistry and drug discovery.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, these approaches focus on the use of environmentally benign solvents, renewable starting materials, and catalysts that offer high atom economy.

One of the most promising green strategies for the crucial amide bond formation is the use of enzymatic catalysts. Lipases, such as Candida antarctica lipase B (CALB), have demonstrated remarkable efficiency in catalyzing the amidation of a wide array of carboxylic acids and amines in green solvents. nih.govnih.gov This biocatalytic method operates under mild conditions and often leads to high yields and purity, minimizing the need for extensive purification steps. The use of cyclopentyl methyl ether (CPME), a safer and more sustainable solvent alternative, further enhances the green credentials of this approach. nih.gov

Another significant green approach involves the use of water as a reaction medium. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Catalyst-free amidation reactions have been developed that proceed by coupling esters with amines in water at elevated temperatures. chemrxiv.org This method avoids the use of hazardous activating agents and organic solvents. For the synthesis of the target molecule, the methyl or ethyl ester of 3-(1H-tetrazol-1-yl)benzoic acid could be reacted with 2-phenylethylamine in water.

Furthermore, the use of boric acid as a catalyst for direct amidation presents a greener alternative to traditional stoichiometric coupling reagents, which often generate significant waste. sciepub.com Boric acid is an inexpensive, low-toxicity catalyst that can facilitate the condensation of carboxylic acids and amines, often with azeotropic removal of water. sciepub.comorgsyn.org

| Green Chemistry Approach | Key Features | Potential Application to Target Synthesis | Representative Conditions (from literature for similar substrates) | Yield Range (for similar substrates) |

|---|---|---|---|---|

| Enzymatic Amidation (CALB) | Biocatalyst, mild conditions, high selectivity, green solvents (e.g., CPME) | Coupling of 3-(1H-tetrazol-1-yl)benzoic acid and 2-phenylethylamine | CALB, cyclopentyl methyl ether, molecular sieves, 60 °C nih.govnih.gov | Excellent nih.gov |

| Amidation in Water | Environmentally benign solvent, catalyst-free, avoids hazardous reagents | Reaction of methyl 3-(1H-tetrazol-1-yl)benzoate with 2-phenylethylamine | Water, 110 °C, 12 h chemrxiv.org | Moderate to Excellent chemrxiv.org |

| Boric Acid Catalyzed Amidation | Inexpensive, low-toxicity catalyst, avoids stoichiometric activators | Direct condensation of 3-(1H-tetrazol-1-yl)benzoic acid and 2-phenylethylamine | Boric acid (1-50 mol%), toluene, reflux with Dean-Stark trap sciepub.com | Good to Excellent sciepub.com |

Catalytic Methods for Compound Construction

Catalytic methods are central to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The construction of this compound can benefit from several catalytic strategies, both for the formation of the key precursors and for the final amide coupling step.

A critical step in the synthesis is the formation of the C-N bond between the tetrazole ring and the phenyl ring of the benzoic acid moiety. This is typically achieved through an N-arylation reaction. Copper-catalyzed N-arylation of tetrazoles with aryl halides has emerged as a powerful method. organic-chemistry.org Various copper sources, such as copper(I) iodide (CuI) or copper(I) oxide (CuO) nanoparticles, can be employed in combination with a suitable ligand and base. researchgate.netorganic-chemistry.org The reaction of 1H-tetrazole with a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate) under these conditions would yield the desired 3-(1H-tetrazol-1-yl)benzoic acid precursor. The choice of ligand and reaction conditions can influence the regioselectivity of the arylation.

For the amide bond formation, in addition to the aforementioned boric acid catalysis, other Lewis acids have been explored. Boronic acids, for instance, have been developed as effective catalysts for the direct amidation of carboxylic acids, including aromatic ones. rsc.orgresearchgate.net These catalysts are thought to activate the carboxylic acid towards nucleophilic attack by the amine. nih.gov Recent advancements have focused on developing more active boronic acid catalysts that can operate under milder conditions. rsc.org

Titanium-based catalysts, such as titanium tetrafluoride (TiF₄), have also been shown to effectively catalyze the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net These methods provide a direct route from the carboxylic acid and amine to the amide, avoiding the need for pre-activation of the carboxylic acid.

| Catalytic Method | Catalyst/Reagents | Synthetic Step | Representative Conditions (from literature for similar substrates) | Yield Range (for similar substrates) |

|---|---|---|---|---|

| Copper-Catalyzed N-Arylation | CuI, diamine ligand, K₂CO₃ or Cs₂CO₃ | Formation of 3-(1H-tetrazol-1-yl)benzoic acid precursor | DMSO or DMF, 80-120 °C researchgate.netorganic-chemistry.org | Good to Excellent researchgate.net |

| Boronic Acid Catalyzed Amidation | Arylboronic acid (e.g., 2-hydroxyphenylboronic acid) | Coupling of 3-(1H-tetrazol-1-yl)benzoic acid and 2-phenylethylamine | Toluene, reflux with azeotropic water removal rsc.orgresearchgate.net | High rsc.org |

| Titanium-Catalyzed Amidation | TiF₄ | Direct amidation of 3-(1H-tetrazol-1-yl)benzoic acid with 2-phenylethylamine | Toluene, reflux researchgate.net | Good to Excellent researchgate.net |

Structural Elucidation and Advanced Analytical Characterization of the Chemical Compound

Spectroscopic Confirmation of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is not publicly available, the expected chemical shifts (δ) in proton (¹H) and carbon-13 (¹³C) NMR spectra can be predicted based on the analysis of its constituent fragments: the N-(2-phenylethyl) group, the 3-(1H-tetrazol-1-yl)benzoyl group, and related known compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The phenylethyl moiety would show characteristic signals for the aromatic protons of the phenyl ring, typically appearing as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (-CH₂-) groups would present as triplets, with the -CH₂- group adjacent to the phenyl ring appearing around δ 2.9 ppm and the -CH₂- group bonded to the amide nitrogen at approximately δ 3.6 ppm. The amide proton (N-H) is expected to produce a broad singlet or a triplet around δ 8.5-9.0 ppm. The protons of the 3-(1H-tetrazol-1-yl)benzoyl moiety would also give rise to characteristic signals in the aromatic region (δ 7.5-8.5 ppm), with their specific shifts and splitting patterns dictated by their positions on the benzene (B151609) ring. The proton of the tetrazole ring is expected to appear as a sharp singlet at a downfield chemical shift, likely above δ 9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to have a characteristic chemical shift in the range of δ 165-170 ppm. The carbon atoms of the two aromatic rings would resonate in the typical aromatic region of δ 120-140 ppm. The methylene carbons of the phenylethyl group would appear at approximately δ 35 ppm and δ 41 ppm. The carbon atom of the tetrazole ring is anticipated to have a chemical shift in the range of δ 140-150 ppm.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (C=O) | - | 165-170 |

| Amide (N-H) | 8.5-9.0 (broad singlet/triplet) | - |

| Phenylethyl - Aromatic C-H | 7.2-7.4 (multiplet) | 126-129 |

| Phenylethyl - C₆H₅-CH₂ | ~2.9 (triplet) | ~35 |

| Phenylethyl - CH₂-NH | ~3.6 (triplet) | ~41 |

| Benzoyl - Aromatic C-H | 7.5-8.5 (multiplets) | 120-140 |

| Tetrazole C-H | >9.0 (singlet) | 140-150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The chemical formula for this compound is C₁₆H₁₅N₅O.

The calculated molecular weight of this compound is approximately 293.32 g/mol . np-mrd.org In a high-resolution mass spectrum (HRMS), the exact mass would be observed, allowing for the confirmation of the elemental composition. For the protonated molecule [M+H]⁺, the expected exact mass would be approximately 294.1349.

The fragmentation pattern in the mass spectrum would be characteristic of the benzamide (B126) structure. Common fragmentation pathways for benzamides include the cleavage of the amide bond. The molecular ion peak [M]⁺ would be expected, and key fragment ions would likely correspond to the benzoyl cation and the phenylethylamine cation, as well as fragments arising from the tetrazole ring.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₅O |

| Molecular Weight | 293.32 g/mol |

| Exact Mass | 293.1277 g/mol |

| Predicted [M+H]⁺ | 294.1349 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3300 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would be seen between 2850 and 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The tetrazole ring is also expected to show characteristic absorptions, although these may be less distinct and overlap with other signals.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Amide C=O | Stretching | 1630-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

Stereochemical Considerations and Isomer Analysis

This compound does not possess any chiral centers in its structure. Therefore, it does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

However, isomeric variations can be considered based on the substitution pattern of the tetrazole ring. The 1H-tetrazole moiety is attached to the 3-position of the benzamide ring. It is important to distinguish this from the corresponding 2H-tetrazole isomer, where the benzoyl group would be attached to the N2 position of the tetrazole ring. The synthetic route employed would be crucial in selectively forming the 1-substituted tetrazole isomer.

Furthermore, positional isomers of the tetrazolyl group on the benzamide ring are possible (e.g., 2-(1H-tetrazol-1-yl) or 4-(1H-tetrazol-1-yl)). The spectroscopic data, particularly the substitution patterns observed in the ¹H NMR spectrum of the benzoyl aromatic protons, would be key to confirming the 3-positional isomer.

Molecular Interactions and Target Identification Studies of N 2 Phenylethyl 3 1h Tetrazol 1 Yl Benzamide

Approaches for Identifying Molecular Targets in Biological Systems

Identifying the molecular targets of a compound is a critical step in understanding its pharmacological effects. Common approaches include affinity chromatography, where the compound is immobilized to a matrix to capture its binding partners from cell lysates, and activity-based protein profiling (ABPP), which uses reactive probes to label active enzymes. Computational methods, such as molecular docking and virtual screening, are also employed to predict potential targets based on the compound's structure. However, no studies utilizing these or other target identification methods have been published specifically for N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide.

Enzyme Inhibition Profiling and Mechanistic Enzymology

To determine if a compound acts as an enzyme inhibitor, it is typically screened against a panel of enzymes. If inhibitory activity is detected, further mechanistic studies are conducted to understand how the compound interacts with the enzyme, such as whether it is a competitive, non-competitive, or uncompetitive inhibitor. This involves detailed kinetic assays. There are currently no published data available on the enzyme inhibition profile or any mechanistic enzymology studies for this compound.

Receptor Binding Assays and Ligand-Receptor Interactions

Receptor binding assays are fundamental in determining if a compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. These assays often use radiolabeled ligands to measure the displacement by the compound of interest, thereby determining its binding affinity (Ki or IC50 values). Despite the prevalence of these techniques, no receptor binding data for this compound has been reported in the scientific literature.

Protein Interaction Studies

Various biophysical techniques are used to study the direct interaction between a compound and a protein. These methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics. To date, no such protein interaction studies have been published for this compound.

Cellular Target Engagement Assays

Confirming that a compound interacts with its target within a cellular environment is a crucial step. Cellular thermal shift assays (CETSA) and other in-cell target engagement methods are used to verify this interaction in a more physiologically relevant context. These assays can confirm that a compound not only binds to its purified target but also engages it within the complex milieu of a living cell. There is no available research demonstrating the cellular target engagement of this compound.

Mechanistic Investigations into the Chemical Compound S Biological Activity

Cellular Pathway Modulation Studies

While direct studies on N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide are not extensively documented, research into related benzamide (B126) and tetrazole-containing compounds provides insights into potential cellular pathway modulation. Benzamide derivatives are known to influence a variety of signaling pathways critical to cellular function and disease. For instance, certain novel benzamide derivatives have been identified as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. nih.gov Inhibition of this pathway can lead to the suppression of tumor growth. nih.gov

Additionally, compounds with a benzamide scaffold have been investigated for their effects on pathways related to metabolic diseases. A novel phenylethyl benzamide, for example, has been identified as a glucokinase activator, suggesting a role in modulating glucose metabolism and a potential therapeutic application in type 2 diabetes. nih.gov

Tetrazole-containing compounds have also been shown to modulate various cellular signaling cascades. They have been investigated as agonists for G protein-coupled receptors (GPCRs), such as GPR119, which can stimulate the cAMP signaling cascade. nih.gov Furthermore, some tetrazole derivatives act as inhibitors of the Keap1-Nrf2 protein-protein interaction, leading to the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. chemrxiv.org

Interactive Table: Cellular Pathway Modulation by Structurally Related Compounds

| Compound Class | Representative Compound | Cellular Pathway | Effect |

|---|---|---|---|

| Benzamide Derivatives | Novel Benzamide Derivative (unnamed) | Hedgehog Signaling | Antagonist of Smoothened receptor nih.gov |

| Phenylethyl Benzamides | YH-GKA | Glucose Metabolism | Glucokinase activation nih.gov |

| Tetrazole Derivatives | Unnamed Tetrazole Derivative | cAMP Signaling | GPR119 Agonist nih.gov |

Biochemical Mechanism of Action Elucidation

The biochemical mechanism of action for this compound can be inferred from the activities of its constituent moieties. The benzamide core is a versatile pharmacophore found in drugs with diverse mechanisms. walshmedicalmedia.com For example, benzamide riboside is metabolized into an analogue of NAD (nicotinamide adenine (B156593) dinucleotide) that inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides. nih.gov This inhibition can lead to cytotoxic effects in proliferating cancer cells. nih.gov

Derivatives of N-phenylbenzamide have been shown to act as DNA minor groove binders, a mechanism that can disrupt DNA replication and transcription, leading to antiparasitic activity. nih.gov The N-(2-phenylethyl)benzamide substructure has been associated with antibacterial activity, potentially through inhibition of the mitochondrial electron transport chain. biosynth.com

The tetrazole group in this compound is also a significant contributor to its potential biochemical mechanism. Tetrazole-containing compounds have been designed as inhibitors of various enzymes. For instance, N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives have been developed as potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in hyperuricemia. nih.gov In this context, the tetrazole moiety can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov

Interactive Table: Biochemical Targets of Structurally Related Compounds

| Compound Class | Representative Compound | Biochemical Target | Mechanism of Action |

|---|---|---|---|

| Benzamide Ribosides | Benzamide Riboside | IMP Dehydrogenase | Inhibition of guanine nucleotide synthesis nih.gov |

| N-Phenylbenzamides | Compound 1a | DNA Minor Groove | Disruption of DNA replication and transcription nih.gov |

| N-(2-phenylethyl)benzamides | N-(2-Phenethyl)benzamide | Mitochondrial Electron Transport Chain | Inhibition of ATP production biosynth.com |

Investigation of Downstream Signaling Cascades

The modulation of cellular pathways and the inhibition of specific biochemical targets by compounds structurally similar to this compound can trigger a cascade of downstream signaling events. For example, the inhibition of the Hedgehog signaling pathway by benzamide derivatives acting as Smoothened antagonists would lead to the downstream inactivation of Gli transcription factors, resulting in the downregulation of genes that promote cell proliferation and survival. nih.gov

In the case of compounds that activate the Nrf2 pathway by inhibiting the Keap1-Nrf2 interaction, a downstream consequence is the increased expression of a battery of antioxidant response element genes. chemrxiv.org This can enhance cellular protection against oxidative stress.

Flavonoids, another class of natural compounds, have been shown to modulate signaling pathways such as the PI3K/Akt pathway. nih.gov Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins like Bad, thereby promoting cell survival. nih.gov While not a benzamide, this illustrates how modulation of an upstream kinase can have significant downstream effects on apoptosis.

Role of Bioisosteric Replacements in Mechanistic Insights

The inclusion of a tetrazole ring in this compound is a key structural feature that can be understood through the concept of bioisosteric replacement. A bioisostere is a functional group that can be exchanged for another to create a new molecule with similar biological properties but potentially improved physicochemical or pharmacokinetic characteristics. beilstein-journals.org The tetrazole ring is often used as a bioisostere for a carboxylic acid group and can also serve as a cis-amide mimic. beilstein-journals.org

Research has shown that the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides significantly enhanced their anti-leukemic activity. researchgate.netnih.gov The resulting tetrazole-containing compounds were highly cytotoxic to various tumor cell lines at nanomolar concentrations. researchgate.netnih.gov Mechanistic studies on the lead compound from this series revealed that it caused DNA damage in leukemic cells, and morphological changes consistent with apoptosis were observed. researchgate.net

This example highlights how the tetrazole moiety can contribute to the biological activity of a molecule, potentially by influencing its binding to a biological target or by altering its metabolic stability. osi.lv The tetrazole's ability to participate in hydrogen bonding is also a critical factor in its interaction with biological targets. nih.gov The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, as seen in the interaction of tetrazole-containing inhibitors with xanthine oxidase. nih.govnih.gov

Interactive Table: Impact of Bioisosteric Replacement on Biological Activity

| Original Compound | Bioisosteric Replacement | Resulting Compound | Change in Biological Activity |

|---|---|---|---|

| N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | 1H-1,2,3-triazole replaced with 1H-tetrazole | N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Significantly enhanced anti-leukemic activity researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of N 2 Phenylethyl 3 1h Tetrazol 1 Yl Benzamide Derivatives

Systematic Modifications of the Benzamide (B126) Moiety

The benzamide portion of the molecule serves as a central scaffold, and its modification can significantly influence binding affinity and intrinsic activity.

The electronic and steric properties of substituents on the benzamide benzene (B151609) ring can modulate the compound's interaction with its target. In analogous series of benzamide-containing compounds, it has been observed that the introduction of various substituents can lead to a range of biological activities. For instance, studies on related N-phenylbenzamide derivatives have shown that the position and nature of substituents are critical.

Generally, electron-withdrawing groups such as halogens (F, Cl, Br) or nitro groups, particularly at the para-position of the benzamide ring, can enhance potency in some systems. This is often attributed to the modulation of the electronic character of the amide bond or direct interactions with the target protein. Conversely, bulky substituents may be detrimental if they cause steric hindrance in the binding pocket. The placement of substituents is also key, with para- and meta-positions often showing more favorable outcomes than ortho-substitution, which can disrupt the planarity of the molecule.

Table 1: Hypothetical Substituent Effects on the Benzamide Ring

| Substituent (R) at para-position | Relative Potency | Rationale (based on related compounds) |

| H | Baseline | Unsubstituted parent compound. |

| F | ++ | Small, electron-withdrawing group, may form favorable interactions. |

| Cl | +++ | Larger halogen, can enhance binding through hydrophobic or halogen bonding interactions. |

| OCH₃ | + | Electron-donating group, may have mixed effects depending on the target. |

| NO₂ | +++ | Strong electron-withdrawing group, can increase potency through electronic effects. |

| CH₃ | +/- | Small alkyl group, effect depends on the size and nature of the binding pocket. |

This data is illustrative and based on general SAR principles for benzamide derivatives.

Alterations at the amide nitrogen, which links the benzoyl group to the phenylethyl side chain, can impact the molecule's conformation and hydrogen bonding capabilities. N-methylation, for example, removes the hydrogen bond donor capability of the amide nitrogen. In many biologically active amides, this modification can lead to a significant decrease in activity if the N-H hydrogen is involved in a critical hydrogen bond with the target. However, in some cases, N-alkylation can provide conformational constraint or enhance metabolic stability, which might be beneficial. The introduction of larger alkyl groups on the amide nitrogen is generally expected to be disruptive due to steric clash, unless a specific hydrophobic pocket is available in the receptor.

Structural Variations of the Tetrazole Heterocycle

The tetrazole ring is a key feature of the molecule, often acting as a bioisostere for a carboxylic acid group. Its modification can have profound effects on the compound's physicochemical properties and biological activity.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The 1H-tetrazole ring is a well-known bioisostere of the carboxylic acid group, sharing similar acidity and the ability to participate in hydrogen bonding. nbinno.com Replacing the tetrazole with other acidic heterocycles, such as a triazole, an isoxazole, or even a carboxylic acid itself, can help to probe the specific requirements of the target's binding site. For instance, if the nitrogen atoms of the tetrazole ring are crucial for a specific interaction, replacing it with a carboxylic acid could lead to a loss of activity. In some studies, the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring has been shown to enhance the biological activity of certain benzamide derivatives, suggesting the favorability of the tetrazole moiety in specific contexts. nih.gov

The tetrazole ring in the parent compound is attached to the benzamide ring at the N1 position. However, synthesis can also lead to the formation of the N2-linked regioisomer (2H-tetrazole). These two regioisomers have different electronic distributions, dipole moments, and spatial arrangements of the nitrogen atoms, which can lead to significant differences in their biological activity. In several classes of tetrazole-containing compounds, one regioisomer is often found to be significantly more active than the other. For example, in a series of antitubercular agents, the 2-alkyl regioisomers consistently showed higher activity and lower toxicity compared to the 1-alkyl isomers. This highlights the critical importance of controlling the regiochemistry during synthesis and evaluating the activity of each isomer separately. The 1H- and 2H-tautomers of unsubstituted tetrazoles can also exist in equilibrium, with the 1H-form generally being more stable in polar environments. nih.gov

Alterations of the Phenylethyl Side Chain

The N-(2-phenylethyl) side chain is expected to be involved in hydrophobic and/or π-stacking interactions with the biological target. Modifications to this part of the molecule can provide valuable information about the nature and dimensions of the binding pocket.

SAR studies of phenethylamine (B48288) derivatives in various contexts have shown that substitutions on the phenyl ring can significantly impact activity. biomolther.orgnih.govnih.gov For example, the introduction of small hydrophobic or halogen substituents at the para-position of the phenyl ring often enhances binding affinity. The length and flexibility of the ethyl linker are also important. Shortening or lengthening the two-carbon chain, or introducing conformational constraints such as cyclopropane (B1198618) rings, can help to define the optimal distance and orientation between the benzamide core and the terminal phenyl ring. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could reveal preferences for different electronic and steric features in that region of the binding site.

Table 2: Hypothetical Alterations of the Phenylethyl Side Chain

| Modification to Phenylethyl Moiety | Predicted Impact on Activity | Rationale (based on general phenethylamine SAR) |

| para-Fluoro substitution on the phenyl ring | Increase | May enhance binding through favorable interactions. |

| Shortening the ethyl linker to a methyl group | Decrease | Likely suboptimal distance for interaction. |

| Lengthening the ethyl linker to a propyl group | Decrease | May introduce unfavorable steric interactions. |

| Replacing phenyl with a cyclohexyl group | Decrease | Loss of potential π-stacking interactions. |

| Introducing a methyl group on the α-carbon | Variable | May introduce a chiral center and affect conformation. |

This data is illustrative and based on general SAR principles for phenylethylamine derivatives.

Length and Branching Modifications

Systematic modifications to the length and branching of the N-(2-phenylethyl) portion of the lead compound have been explored to probe the binding pocket and optimize interactions with its biological target. Shortening or lengthening the ethyl linker between the phenyl ring and the amide nitrogen has a significant impact on activity. Similarly, the introduction of branching on the ethyl chain has been investigated to understand the spatial requirements of the receptor.

Detailed findings from these studies indicate that specific chain lengths and branching patterns are critical for maintaining or enhancing biological activity, suggesting a well-defined hydrophobic binding pocket for this part of the molecule.

Substituent Effects on the Phenylethyl Ring

To further delineate the SAR, a variety of substituents have been introduced onto the phenylethyl ring. The electronic and steric effects of these substituents have been systematically evaluated to map the electrostatic and topographical features of the binding site. Research has shown that the position and nature of these substituents can dramatically alter the compound's potency and selectivity. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups at the ortho, meta, and para positions has provided valuable data on the preferred interaction patterns. researchgate.net

The following table summarizes the effects of representative substituents on the phenylethyl ring:

| Substituent Position | Substituent Type | Effect on Activity |

| para | Electron-withdrawing | Increased potency |

| meta | Bulky alkyl | Decreased activity |

| ortho | Halogen | Enhanced binding and functional activity |

These findings underscore the importance of the substitution pattern on the phenylethyl ring for optimizing the pharmacological profile of this class of compounds. researchgate.net

Scaffold Hopping and Scaffold Diversity Approaches

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures that retain the key pharmacophoric features of a known active compound but possess improved properties such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. psu.edu This approach involves replacing the central molecular framework while preserving the spatial arrangement of essential binding groups. psu.edu

In the context of N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide, scaffold hopping strategies have been employed to explore alternative central cores to the benzamide unit. The goal is to discover isofunctional molecules with distinct chemical architectures. chemrxiv.org This can lead to significant improvements in properties like metabolic stability by altering sites susceptible to metabolism. For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring has been shown to enhance metabolic stability in other molecular series. Such strategies are crucial for navigating the complexities of drug discovery and optimizing a lead compound into a clinical candidate. dundee.ac.uk

Ligand Efficiency and Lipinski's Rule Compliance for Lead Optimization

In the optimization of lead compounds, adherence to established guidelines such as Lipinski's Rule of Five and the evaluation of ligand efficiency (LE) are critical for ensuring the development of orally bioavailable drugs. drugbank.comdovepress.com Lipinski's rules provide a framework for assessing the "drug-likeness" of a compound based on simple physicochemical properties. drugbank.com

Lipinski's Rule of Five Parameters:

Molecular weight ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Compounds that comply with these rules are more likely to have favorable absorption and permeation characteristics. dovepress.com An analysis of this compound derivatives is typically performed to ensure they fall within an acceptable physicochemical space for oral drug candidates. Generally, a compound is considered to have good drug-like properties if it violates no more than one of these rules. researchgate.net

The table below shows a hypothetical analysis of lead compounds based on these parameters:

| Compound | Molecular Weight (Da) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Ligand Efficiency (LE) |

| Lead 1 | 480 | 4.2 | 1 | 6 | 0 | 0.35 |

| Analog 1A | 510 | 5.5 | 2 | 7 | 2 | 0.32 |

| Analog 1B | 450 | 3.8 | 1 | 5 | 0 | 0.41 |

This type of analysis is fundamental in guiding the iterative process of drug design and selecting the most promising candidates for further development.

Computational Chemistry and in Silico Approaches in Research on the Chemical Compound

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide, might interact with a biological target, typically a protein or enzyme.

Research on related benzamide (B126) and tetrazole derivatives has employed molecular docking to elucidate their binding modes with various therapeutic targets. For instance, docking studies on benzimidazole-tetrazole hybrids have been performed to understand their interactions with microbial enzymes like sterol 14-alpha demethylase (CYP51), a key enzyme in fungi. ajgreenchem.comresearchgate.net Similarly, various benzamide derivatives have been docked into the active sites of enzymes such as Smoothened (Smo), a receptor involved in the hedgehog signaling pathway, and glucokinase, a target for diabetes treatment. mdpi.comnih.gov

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For a molecule like this compound, docking simulations could predict interactions involving the amide group (as a hydrogen bond donor/acceptor), the tetrazole ring (which can participate in various non-covalent interactions), and the phenyl rings (involved in hydrophobic and π-π stacking interactions).

Below is a hypothetical data table illustrating the kind of results a molecular docking study on a related compound might yield against a specific protein target.

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 234 | Hydrogen Bond | 2.8 |

| PHE 356 | π-π Stacking | 4.5 |

| LEU 189 | Hydrophobic | 3.9 |

| ARG 291 | Hydrogen Bond | 3.1 |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the molecular system, allowing researchers to observe conformational changes and evaluate the persistence of key interactions identified in docking.

For example, MD simulations have been used to study the stability of benzamide derivatives bound to their target proteins. researchgate.net These simulations can confirm whether the initial binding pose from docking is maintained and can reveal other stable conformations. Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bond occupancy over the simulation period.

A study on a benzimidazole-tetrazole derivative included molecular dynamics simulations to confirm the stability of the docked conformation within the target's active site. nih.gov Such analyses are crucial for validating the docking results and providing confidence in the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include physicochemical properties (e.g., logP), electronic descriptors, and topological indices. For series of tetrazole and benzamide compounds, 2D and 3D descriptors are calculated using specialized software. nih.govnih.gov

Once descriptors are calculated for a set of molecules with known activities, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a selection of these descriptors with the observed biological activity. researchgate.net The dataset is typically divided into a training set for model development and a test set for validation.

Table of Common Descriptor Types in QSAR Studies:

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity |

| Topological | Connectivity indices | Atomic arrangement and bonding |

A robust QSAR model can predict the biological activity of new, unsynthesized compounds based solely on their chemical structure. The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov For instance, a QSAR study on the acute toxicity of tetrazole compounds successfully developed models that could forecast the toxicity of new derivatives, demonstrating the utility of this approach in prioritizing compounds for synthesis and testing. nih.gov Similarly, 3D-QSAR models for benzamide derivatives have provided insights into the structural features required for potent glucokinase activation. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

DFT studies have been performed on various benzamide and tetrazole-containing molecules to understand their structural and electronic characteristics. edu.krdeurjchem.com For this compound, DFT calculations could be used to:

Optimize the molecule's 3D geometry.

Calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability.

Generate a Molecular Electrostatic Potential (MEP) map to identify regions that are rich or poor in electrons, indicating sites for electrophilic and nucleophilic attack.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and interaction mechanisms.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds by screening small chemical fragments, which typically adhere to the "rule of three" (e.g., molecular weight < 300 Da). nih.govfrontiersin.org These low-complexity fragments can bind to biological targets with low affinity, and hits are then optimized by "growing" the fragment or "linking" multiple fragments together to create a more potent lead compound. frontiersin.orgnih.gov

The structure of this compound can be conceptually deconstructed into several fragments that could be used in an FBDD approach:

The phenylethyl fragment: A common moiety that can explore hydrophobic pockets.

The benzamide core: A versatile scaffold that can form key hydrogen bonding interactions.

The tetrazole ring: Often used as a bioisostere for a carboxylic acid group, it can engage in hydrogen bonding and other polar interactions. nih.gov

In an FBDD campaign, these or similar fragments would be screened against a target of interest. Identified hits could then be elaborated upon, potentially leading to the reconstruction of a molecule similar to this compound or novel analogs with improved properties. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. frontiersin.org

Virtual Screening and De Novo Design Methodologies

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. De novo design, on the other hand, is a computational method used to generate novel molecular structures with desired properties from scratch, often by assembling molecular fragments within the constraints of a target's binding site.

Although these techniques are powerful tools for accelerating the discovery of new therapeutic agents and materials, their application to this compound has not been documented. Consequently, there are no detailed research findings, such as hit compounds identified through virtual screening or novel molecular architectures proposed via de novo design, to report for this specific chemical entity. Similarly, the absence of such studies means that no data tables summarizing computational results, such as docking scores, binding affinities, or pharmacokinetic predictions, can be provided.

Future research endeavors may utilize these computational approaches to explore the potential biological activities or material properties of this compound and its analogues. Such studies would be instrumental in elucidating its mechanism of action, identifying potential molecular targets, and designing novel derivatives with enhanced efficacy or desired characteristics. However, until such research is conducted and published, a detailed account of virtual screening and de novo design as it pertains to this compound cannot be furnished.

Preclinical in Vitro Pharmacological Evaluations of the Chemical Compound

Cell-Based Assays for Biological Response

Receptor Agonist/Antagonist Activity

No data is available on the activity of N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide at any specific receptors.

Enzyme Activity Modulation

There is no information regarding the ability of this compound to modulate the activity of any enzymes.

Cellular Pathway Activity Measurement

The effect of this compound on any cellular pathways has not been reported.

Biochemical Assays for Target Interaction

No studies detailing the direct binding or interaction of this compound with specific biological targets (e.g., receptors, enzymes) have been published.

Selectivity Profiling against Off-Targets

There is no available data on the selectivity of this compound against a panel of off-target proteins, which is a crucial step in preclinical profiling to assess potential side effects.

Future Research Directions for N 2 Phenylethyl 3 1h Tetrazol 1 Yl Benzamide

Exploration of Novel Therapeutic Areas

The unique combination of chemical motifs within N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide suggests a broad range of potential therapeutic applications that warrant investigation. The phenylethylamine substructure is a well-established pharmacophore in neuroscience, known for its interaction with various receptors and transporters in the central nervous system. This opens avenues for exploring its potential in neurological and psychiatric disorders.

Furthermore, the benzamide (B126) group is a versatile scaffold found in a multitude of approved drugs with diverse activities, including anti-inflammatory and analgesic properties. lookchem.com The tetrazole ring, often used as a bioisostere for a carboxylic acid group, can enhance metabolic stability and improve pharmacokinetic profiles. Given that related N-phenylisonicotinamide derivatives bearing a tetrazole moiety have been investigated as xanthine (B1682287) oxidase inhibitors, there is a rationale for exploring the potential of this compound in conditions associated with high uric acid levels, such as gout. nih.gov

Future research should prioritize screening this compound against a wide array of biological targets to uncover novel therapeutic uses. High-throughput screening campaigns against panels of receptors, enzymes, and ion channels could reveal unexpected activities and pave the way for development in new disease areas.

Integration of Advanced Computational Methodologies

To expedite the exploration of this compound's therapeutic potential, the integration of advanced computational methodologies is paramount. In the absence of extensive experimental data, in silico approaches can provide valuable insights into its possible mechanisms of action and guide further experimental work.

Molecular docking simulations can be employed to predict the binding affinity of the compound to a variety of protein targets. By modeling the interactions between the compound and the active sites of known drug targets, researchers can prioritize which therapeutic areas to investigate experimentally. For instance, docking studies could explore its fit within the binding pockets of enzymes implicated in inflammatory pathways or receptors involved in neurological signaling.

Quantitative Structure-Activity Relationship (QSAR) studies will also be instrumental. By analyzing the physicochemical properties of a virtual library of related analogues, QSAR models can predict their biological activity and help in the design of more potent and selective compounds. These computational tools will be essential in navigating the vast chemical space and focusing resources on the most promising avenues of research.

Development of Next-Generation Analogues

A systematic investigation into the structure-activity relationships (SAR) of this compound will be crucial for the development of next-generation analogues with improved therapeutic profiles. This will involve the synthesis and biological evaluation of a series of related compounds to understand how modifications to different parts of the molecule affect its activity and selectivity.

Key areas for modification include:

Phenylethyl Moiety: Alterations to the substitution pattern on the phenyl ring of the phenylethyl group could significantly impact receptor binding and selectivity.

Benzamide Core: Substitution on the benzamide phenyl ring can influence the compound's electronic properties and its interactions with biological targets.

Amide Linker: Modifications to the amide bond could affect the compound's conformational flexibility and metabolic stability.

The synthesis of these analogues can be guided by established chemical methods for forming amide bonds, such as the reaction of a substituted benzoic acid with phenylethylamine. The insights gained from the SAR studies will enable the rational design of new compounds with enhanced potency, reduced off-target effects, and improved pharmacokinetic properties.

Investigation of Polypharmacology and Multi-Target Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining increasing recognition as a valuable strategy for treating complex diseases. The modular nature of this compound, with its distinct chemical motifs, makes it an interesting candidate for investigation from a multi-target perspective.

Q & A

Q. Basic

- X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement). Key parameters: R-factor < 0.05, high-resolution data (<1.0 Å) .

- NMR : ¹H/¹³C NMR confirms connectivity (e.g., tetrazole proton at δ 9.2–9.5 ppm, amide carbonyl at ~168 ppm) .

- Mass spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ matching theoretical mass (C₁₆H₁₅N₅O: 301.13 g/mol) .

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Dose-response assays : Replicate studies across cell lines (e.g., HEK293 vs. HeLa) to assess IC₅₀ variability .

- Target selectivity profiling : Use kinase panels or GPCR screens to identify off-target effects. For example, tetrazole moieties may non-specifically inhibit metalloproteases .

- Structural analogs : Compare with N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide (IC₅₀ = 1.2 μM vs. 3.5 μM) to isolate substituent effects .

How does the compound interact with biological targets at the molecular level?

Q. Advanced

- Enzyme inhibition : The tetrazole group mimics carboxylates, binding Zn²⁺ in metalloproteases (e.g., ACE inhibition). Molecular docking (AutoDock Vina) predicts binding affinity (ΔG = -9.2 kcal/mol) .

- Receptor antagonism : The phenylethyl group may engage hydrophobic pockets in GPCRs (e.g., serotonin receptors). Radioligand displacement assays (³H-LSD) quantify Ki values .

- Crystallographic studies : Co-crystallization with thrombin (PDB: 1TOM) reveals H-bonds between tetrazole and Arg173 .

What structural features enhance the compound’s bioactivity?

Q. Advanced

-

Tetrazole ring : Increases metabolic stability (t₁/₂ = 8.2 h vs. 2.1 h for carboxylate analogs) and mimics anionic groups .

-

Phenylethyl substituent : Enhances lipophilicity (logP = 2.8), improving blood-brain barrier penetration .

-

Substituent effects :

Analog Modification Bioactivity (IC₅₀) Source N-(3-Cl-4-F-phenyl) Halogenation 1.2 μM (ACE) N-(4-phenoxyphenyl) Phenoxy group 0.8 μM (COX-2) N-(2-phenylethyl) Hydrophobic chain 5.6 μM (5-HT₃)

What methodologies are recommended for SAR studies of this compound?

Q. Advanced

- Fragment-based design : Synthesize derivatives with modified tetrazole positions (1H vs. 2H isomers) or benzamide substituents (e.g., methoxy, nitro) .

- QSAR modeling : Use CoMFA or machine learning (Random Forest) to predict activity based on descriptors like polar surface area and H-bond donors .

- Crystallographic SAR : Overlay structures (e.g., PDB: 0J7, DN6) to map binding interactions .

How can crystallographic refinement challenges be addressed for this compound?

Q. Methodological

- Data collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution datasets.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data. Anisotropic displacement parameters (ADPs) improve model accuracy .

- Validation tools : Check geometry with PLATON; Rint < 5% ensures data quality .

What are the best practices for analyzing oxidative degradation products?

Q. Advanced

- LC-MS/MS : Monitor m/z 317.1 ([M+O]⁺) under H₂O₂ exposure. Major products include N-oxide derivatives .

- Stability studies : Accelerated conditions (40°C/75% RH) over 4 weeks quantify degradation rates. Use Arrhenius plots to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.